Debilon

概要

説明

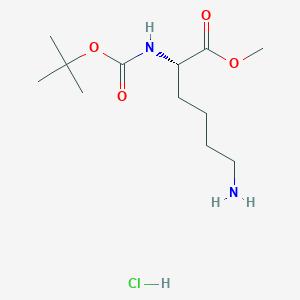

Debilon is a diterpene compound that can be isolated from the roots and rhizomes of Nardostachys chinensis . It is a natural product with a molecular formula of C15H22O2 .

Molecular Structure Analysis

This compound has a molecular weight of 234.33 g/mol . Its chemical name is (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa [a]naphthalen-5-one . The structure of this compound includes a cyclopropane ring fused with a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Modular Degron Library for Synthetic Circuits in Mammalian Cells

- Application : A study by Chassin et al. (2019) developed a library of destabilizing tags (degrons) for precise regulation of protein expression profiles in mammalian cells. This library allows for the modulation of protein half-lives, demonstrating its potential in fine-tuning gene expression systems and synthetic biological systems in mammalian cells (Chassin et al., 2019).

Light Induced DEP for Immobilizing and Orienting Bacteria

- Application : Miccio et al. (2016) explored an innovative dielectrophoretic (DEP) approach using ferroelectric iron-doped lithium niobate crystals. This method can immobilize and orient bacteria like Escherichia coli, indicating potential applications in health-care, food-enterprise, detection, and patterning applications (Miccio et al., 2016).

Dielectrophoresis for Bioparticle Manipulation

- Application : Qian et al. (2014) provide an overview of the use of DEP in various biomedical applications, including clinical diagnosis, disease treatment, drug development, cell sorting, and more. The review highlights the versatility and effectiveness of DEP in manipulating biological particles (Qian et al., 2014).

DEP in Biomedical Sciences

- Application : Rahman et al. (2017) review the use of DEP in biomedical sciences, emphasizing its role as a label-free, accurate, fast, low-cost diagnostic technique. The paper discusses the potential applications of DEP in medical research, diagnostics, and environmental studies (Rahman et al., 2017).

Applications of DEP from 2010 to 2020

- Application : Sarno et al. (2020) review the developments in DEP technologies, focusing on their applications in biotechnology, medical diagnostics, and microfabrication. The review outlines the progress in DEP applications and identifies potential areas for future research (Sarno et al., 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Debilon suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It’s always important to handle chemicals like this compound with appropriate safety measures.

作用機序

Target of Action

Debilone, also known as Nabilone , is a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis (marijuana). Its primary targets are the Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are widely distributed throughout the central and peripheral nervous system and play a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .

Mode of Action

Although structurally distinct from THC, Debilone mimics THC’s structure and pharmacological activity through weak partial agonist activity at CB1R and CB2R receptors . It is considered to be twice as active as Δ⁹-THC . The interaction with these receptors leads to changes in the body’s physiological processes.

Biochemical Pathways

It is known that cannabinoids like debilone interact with the endocannabinoid system of the body . This system plays a role in many physiological processes, and the interaction of Debilone with this system can lead to changes in these processes.

Pharmacokinetics

It is known that the physicochemical parameters of a drug strongly influence its adme properties . More research is needed to provide detailed information on the ADME properties of Debilone.

Result of Action

It is known that cannabinoids like debilone can have complex effects on the central nervous system (cns) . More research is needed to provide detailed information on the molecular and cellular effects of Debilone’s action.

Action Environment

It is known that the pharmacological properties of cannabinoids like debilone can vary largely across different medical cannabis products . More research is needed to provide detailed information on how environmental factors influence Debilone’s action.

生化学分析

Biochemical Properties

Debilone plays a crucial role in various biochemical reactions. It interacts with cannabinoid receptors, specifically Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are part of the endocannabinoid system, which is widely distributed throughout the central and peripheral nervous system. Debilone’s interaction with these receptors results in partial agonist activity, mimicking the effects of Δ⁹-THC . This interaction influences numerous physiological processes, including inflammation, cardiovascular function, learning, pain, memory, stress, and emotional regulation .

Cellular Effects

Debilone has profound effects on various cell types and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . Debilone’s interaction with CB1R and CB2R receptors affects the central nervous system, leading to changes in mood, cognition, and perception . Additionally, it has been shown to improve appetite and nutritional status in patients with advanced lung cancer .

Molecular Mechanism

The molecular mechanism of Debilone involves its binding interactions with cannabinoid receptors. Debilone acts as a weak partial agonist at CB1R and CB2R receptors, which are components of the endocannabinoid system . This interaction leads to the modulation of various physiological processes, including pain relief, anti-inflammatory effects, and appetite stimulation . Debilone’s effects are mediated through changes in gene expression and enzyme activity, resulting in its therapeutic benefits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Debilone change over time. Studies have shown that Debilone is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated that Debilone can improve appetite and nutritional status in cancer patients over an 8-week treatment period .

Dosage Effects in Animal Models

The effects of Debilone vary with different dosages in animal models. At lower doses, Debilone has been shown to improve appetite and reduce nausea . At higher doses, it can cause adverse effects such as dizziness, drowsiness, and changes in mood . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Debilone is involved in multiple metabolic pathways. It undergoes extensive metabolism by various P450 enzyme isoforms . The primary metabolic pathway involves the oxidation of Debilone to produce hydroxylic and carboxylic analogues . These metabolites are further processed and excreted from the body. The metabolic pathways of Debilone play a crucial role in determining its pharmacokinetics and therapeutic efficacy.

Transport and Distribution

Debilone is transported and distributed within cells and tissues through the endocannabinoid system . It is absorbed from the gastrointestinal tract when administered orally and reaches peak plasma concentrations within 2 hours . Debilone’s distribution is influenced by its interaction with cannabinoid receptors, which are widely distributed throughout the body . This interaction affects its localization and accumulation in various tissues.

Subcellular Localization

The subcellular localization of Debilone is primarily within the central nervous system, where it interacts with CB1R and CB2R receptors . These receptors are abundant in the hippocampus and amygdala, regions responsible for memory storage and emotional regulation . Debilone’s localization to these areas is crucial for its therapeutic effects, including pain relief and mood modulation.

特性

IUPAC Name |

3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMYSFNKELLWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)